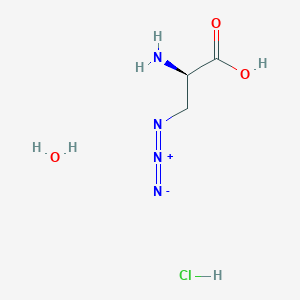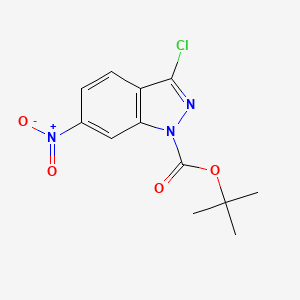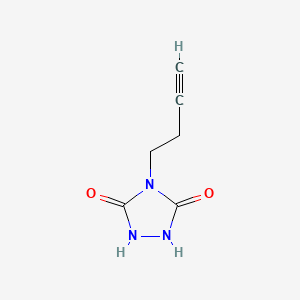
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an azido group (-N₃) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-2-amino-3-chloropropanoic acid with sodium azide (NaN₃) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrate hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) for azidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (2R)-2-amino-3-aminopropanoic acid.
Oxidation: Formation of oxidized derivatives.
Scientific Research Applications
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-chloropropanoic acid: A precursor in the synthesis of the azido derivative.
(2R)-2-amino-3-aminopropanoic acid: A reduced form of the compound.
(2R)-2-amino-3-hydroxypropanoic acid: Another derivative with a hydroxyl group.
Uniqueness
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar amino acid derivatives.
Properties
Molecular Formula |
C3H9ClN4O3 |
|---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C3H6N4O2.ClH.H2O/c4-2(3(8)9)1-6-7-5;;/h2H,1,4H2,(H,8,9);1H;1H2/t2-;;/m1../s1 |
InChI Key |
FXXCLPYVZJCYQS-YBBRRFGFSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-].O.Cl |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)


![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)




